[2-(4-Nitrophenoxy)phenyl]acetic acid
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Overview
Description
[2-(4-Nitrophenoxy)phenyl]acetic acid is an organic compound with the molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol . It is a white to light yellow solid that is stable under normal conditions but may be sensitive to light and air . This compound is characterized by the presence of a nitrophenoxy group attached to a phenylacetic acid moiety, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
[2-(4-Nitrophenoxy)phenyl]acetic acid can be synthesized through various chemical methods. One common approach involves the nitration of phenylacetic acid to introduce the nitro group, followed by the substitution of the phenoxy group . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Nitrophenoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenoxy derivatives, and various heterocyclic compounds .
Scientific Research Applications
[2-(4-Nitrophenoxy)phenyl]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(4-Nitrophenoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. This compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog without the nitro and phenoxy groups.
4-Nitrophenylacetic acid: Contains a nitro group but lacks the phenoxy substitution.
2-Nitrophenylacetic acid: Similar structure but with the nitro group in a different position.
Uniqueness
[2-(4-Nitrophenoxy)phenyl]acetic acid is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
2-[2-(4-nitrophenoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)9-10-3-1-2-4-13(10)20-12-7-5-11(6-8-12)15(18)19/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPAVEUNTVUMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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